1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)
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Overview
Description
1-Azabicyclo[222]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) is a complex organic compound with a bicyclic structure It is characterized by its unique stereochemistry and the presence of an ethynyl group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups, followed by selective functionalization to introduce the ethynyl group and achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help improve the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on biological processes.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure may play a crucial role in binding to receptors or enzymes, leading to biological or chemical activity.
Comparison with Similar Compounds
Quinuclidine: A related bicyclic compound with similar structural features.
Pyrrolidine: Another cyclic amine with a simpler structure.
Azabicyclo[2.2.1]heptane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness: 1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI) is unique due to its specific stereochemistry and the presence of the ethynyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
475160-62-4 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
[(2R,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h1,8-10H,3-7,11H2/t8-,9-,10+/m0/s1 |
InChI Key |
ODNMVGKEGJTFJO-LPEHRKFASA-N |
Isomeric SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@@H]2CN |
Canonical SMILES |
C#CC1CN2CCC1CC2CN |
Origin of Product |
United States |
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